2,4-Dichloro-6-fluoroquinoline
Overview
Description
2,4-Dichloro-6-fluoroquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H4Cl2FN. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of chlorine and fluorine atoms in the quinoline ring enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-fluoroquinoline can be achieved through various methods, including cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations. One common method involves the reaction of 2,4-dichloroaniline with fluorinating agents under controlled conditions to introduce the fluorine atom into the quinoline ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogenation, cyclization, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The fluorine atom can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar solvents.
Electrophilic Substitution: Reagents such as bromine or nitric acid in acidic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinolines with various functional groups.
Electrophilic Substitution: Formation of halogenated or nitrated quinolines.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of partially or fully reduced quinoline derivatives.
Scientific Research Applications
2,4-Dichloro-6-fluoroquinoline has several applications in scientific research, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with antibacterial, antiviral, and anticancer activities.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: Utilized in the development of organic semiconductors and liquid crystals.
Agriculture: Investigated for its potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-fluoroquinoline involves its interaction with specific molecular targets, such as DNA gyrase and topoisomerase IV. By binding to these enzymes, it stabilizes the enzyme-DNA complex, leading to the formation of DNA strand breaks and inhibition of DNA replication. This results in bacterial cell death and makes it an effective antibacterial agent .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloroquinoline
- 6-Fluoroquinoline
- 2,4-Difluoroquinoline
- 2,4-Dichloro-8-fluoroquinoline
Uniqueness
2,4-Dichloro-6-fluoroquinoline is unique due to the specific positioning of chlorine and fluorine atoms on the quinoline ring, which enhances its chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
2,4-dichloro-6-fluoroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2FN/c10-7-4-9(11)13-8-2-1-5(12)3-6(7)8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEGVSYSXNPSAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650710 | |
Record name | 2,4-Dichloro-6-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
406204-74-8 | |
Record name | 2,4-Dichloro-6-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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